4,4,4-trifluoro-N-[(pyridin-3-yl)methyl]butanamide
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Overview
Description
4,4,4-Trifluoro-N-[(pyridin-3-yl)methyl]butanamide is a fluorinated organic compound that has garnered interest due to its unique chemical properties and potential applications in various fields. The presence of trifluoromethyl and pyridine moieties in its structure imparts distinct characteristics, making it a valuable compound in scientific research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,4,4-trifluoro-N-[(pyridin-3-yl)methyl]butanamide typically involves a multi-step process. One common method includes the nucleophilic substitution reaction where a pyridine derivative is reacted with a trifluoromethylated butanamide precursor. The reaction conditions often involve the use of a base such as potassium carbonate (K2CO3) and a solvent like dimethylformamide (DMF) under reflux conditions .
Industrial Production Methods
For large-scale production, the synthesis can be optimized by using continuous flow reactors which allow for better control over reaction parameters and improved yields. The use of automated systems and advanced purification techniques such as high-performance liquid chromatography (HPLC) ensures the production of high-purity this compound .
Chemical Reactions Analysis
Types of Reactions
4,4,4-Trifluoro-N-[(pyridin-3-yl)methyl]butanamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate (KMnO4) to form corresponding carboxylic acids.
Reduction: Reduction reactions using agents like lithium aluminum hydride (LiAlH4) can convert the amide group to an amine.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in an aqueous medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Nucleophiles such as sodium methoxide (NaOMe) in methanol.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Amines.
Substitution: Substituted pyridine derivatives.
Scientific Research Applications
4,4,4-Trifluoro-N-[(pyridin-3-yl)methyl]butanamide has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex fluorinated compounds.
Biology: Investigated for its potential as a bioactive molecule in drug discovery.
Medicine: Explored for its pharmacological properties, particularly in the development of anti-cancer and anti-inflammatory drugs.
Mechanism of Action
The mechanism of action of 4,4,4-trifluoro-N-[(pyridin-3-yl)methyl]butanamide involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes. Once inside the cell, it can interact with enzymes and receptors, modulating their activity. The pyridine moiety can form hydrogen bonds and π-π interactions with biological macromolecules, further influencing its biological activity .
Comparison with Similar Compounds
Similar Compounds
- N-(2-fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)-3-methyl-butanamide
- 2,3-dichloro-5-(trifluoromethyl)pyridine
- N-(2-methoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-yl)cyclopropanesulfonamide
Uniqueness
4,4,4-Trifluoro-N-[(pyridin-3-yl)methyl]butanamide stands out due to its unique combination of trifluoromethyl and pyridine groups. This combination imparts enhanced stability, lipophilicity, and reactivity compared to other similar compounds.
Properties
Molecular Formula |
C10H11F3N2O |
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Molecular Weight |
232.20 g/mol |
IUPAC Name |
4,4,4-trifluoro-N-(pyridin-3-ylmethyl)butanamide |
InChI |
InChI=1S/C10H11F3N2O/c11-10(12,13)4-3-9(16)15-7-8-2-1-5-14-6-8/h1-2,5-6H,3-4,7H2,(H,15,16) |
InChI Key |
YUOJIXMHCCWSRW-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CN=C1)CNC(=O)CCC(F)(F)F |
Origin of Product |
United States |
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